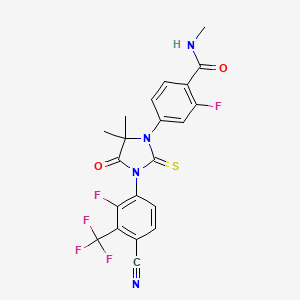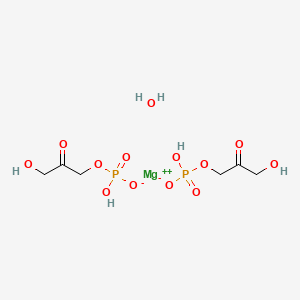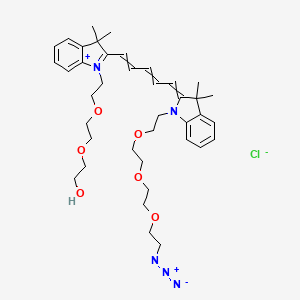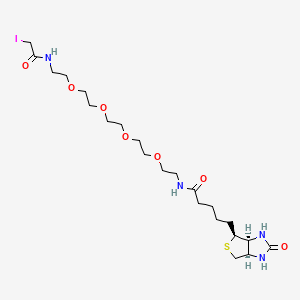
Iodoacetyl-PEG4-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetyl-PEG4-biotin is a compound that serves as a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a biotinylation reagent that reacts with sulfhydryl groups, making it useful for labeling proteins and other molecules. The compound is characterized by its ability to form stable thioether bonds, which are crucial for various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetyl-PEG4-biotin typically involves the reaction of biotin with a PEG linker that has an iodoacetyl functional group. The reaction conditions often require an organic solvent such as dimethylformamide (DMF) to dissolve the reactants. The iodoacetyl group reacts with the sulfhydryl groups of the target molecule, forming a stable thioether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at room temperature and requires specific storage conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Iodoacetyl-PEG4-biotin primarily undergoes substitution reactions, where the iodoacetyl group reacts with sulfhydryl groups to form thioether bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7.5 to 8.5 .
Common Reagents and Conditions
Reagents: this compound, sulfhydryl-containing molecules, organic solvents (e.g., DMF)
Conditions: Mild alkaline pH (7.5-8.5), room temperature, dark conditions to prevent degradation of the iodoacetyl group.
Major Products
The major product of the reaction is a biotinylated molecule with a stable thioether bond. This product retains the biological activity of the original molecule while adding the biotin moiety, which can be used for further biochemical applications .
Wissenschaftliche Forschungsanwendungen
Iodoacetyl-PEG4-biotin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Iodoacetyl-PEG4-biotin involves the formation of a stable thioether bond between the iodoacetyl group and the sulfhydryl group of the target molecule. This reaction is facilitated by the PEG linker, which provides flexibility and solubility to the biotinylated product. The biotin moiety then interacts with streptavidin or avidin, enabling the detection, purification, or targeting of the biotinylated molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodoacetyl-PEG2-biotin: A shorter PEG linker with similar biotinylation properties.
NHS-PEG4-biotin: An amine-reactive biotinylation reagent that reacts with primary amines instead of sulfhydryl groups.
Uniqueness
Iodoacetyl-PEG4-biotin is unique due to its specific reactivity with sulfhydryl groups and its longer PEG linker, which provides enhanced solubility and reduced steric hindrance. This makes it particularly useful for applications requiring stable and specific biotinylation under mild conditions .
Eigenschaften
Molekularformel |
C22H39IN4O7S |
|---|---|
Molekulargewicht |
630.5 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1 |
InChI-Schlüssel |
XWCOXDYYHXPYQB-WFXMLNOXSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


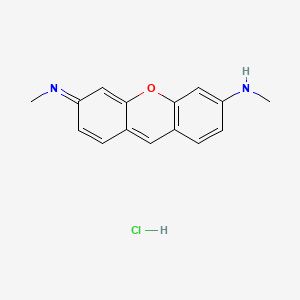

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
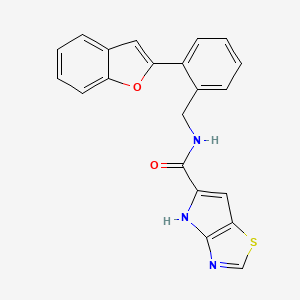
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
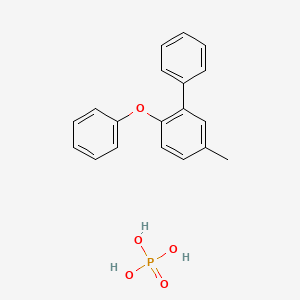
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
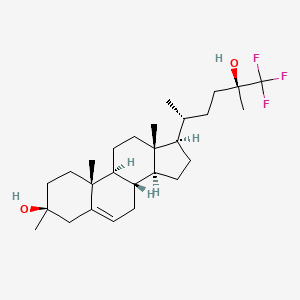
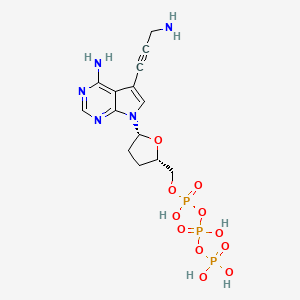
![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

